molecular formula C13H8ClN3OS B5555038 N-(2,1,3-benzothiadiazol-4-yl)-4-chlorobenzamide

N-(2,1,3-benzothiadiazol-4-yl)-4-chlorobenzamide

Cat. No.: B5555038
M. Wt: 289.74 g/mol
InChI Key: XPADTKRFGVAFCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,1,3-benzothiadiazol-4-yl)-4-chlorobenzamide is a chemical compound that belongs to the class of benzothiadiazole derivatives. Benzothiadiazoles are known for their diverse applications in various fields, including optoelectronics, photocatalysis, and photodynamic therapy . The compound’s unique structure, which includes a benzothiadiazole moiety and a chlorobenzamide group, contributes to its distinct chemical and physical properties.

Preparation Methods

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-4-chlorobenzamide typically involves the reaction of 4-amino-2,1,3-benzothiadiazole with 4-chlorobenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

N-(2,1,3-benzothiadiazol-4-yl)-4-chlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-4-chlorobenzamide has several scientific research applications, including:

Comparison with Similar Compounds

N-(2,1,3-benzothiadiazol-4-yl)-4-chlorobenzamide can be compared with other benzothiadiazole derivatives, such as:

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3OS/c14-9-6-4-8(5-7-9)13(18)15-10-2-1-3-11-12(10)17-19-16-11/h1-7H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPADTKRFGVAFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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